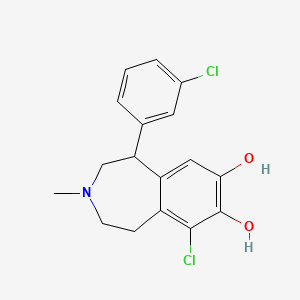

(E)-2-(3,4-dihydroxybenzoyl)-3-(1H-indol-3-yl)prop-2-enenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

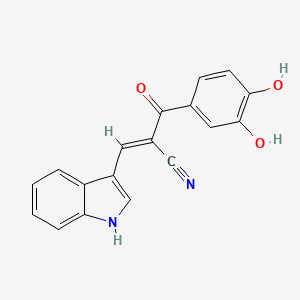

La synthèse du Tyrphostin AG 808 implique la condensation de la 3,4-dihydroxybenzaldéhyde avec l'indole-3-carboxaldéhyde en présence d'une source de cyanure. La réaction se déroule généralement dans des conditions douces, avec l'utilisation d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium pour faciliter la formation du produit souhaité .

Méthodes de production industrielle

La production industrielle du Tyrphostin AG 808 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Le composé est ensuite purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour obtenir un produit ayant une pureté ≥98% .

Analyse Des Réactions Chimiques

Types de réactions

Tyrphostin AG 808 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones, qui sont des intermédiaires importants dans divers processus biochimiques.

Réduction : La réduction du Tyrphostin AG 808 peut conduire à la formation d'hydroquinones.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe cyano.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en conditions basiques.

Principaux produits formés

Oxydation : Quinones

Réduction : Hydroquinones

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications de recherche scientifique

Tyrphostin AG 808 a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition des protéines tyrosine kinases.

Biologie : Investigated for its role in modulating cellular signaling pathways.

Médecine : Exploré comme agent thérapeutique potentiel pour des maladies telles que le cancer et le diabète en raison de sa capacité à inhiber des kinases spécifiques.

Industrie : Utilisé dans le développement de tests de criblage à haut débit pour les inhibiteurs de kinases

Mécanisme d'action

Tyrphostin AG 808 exerce ses effets en inhibant les protéines tyrosine kinases. Il se lie au site de liaison de l'ATP de la kinase, empêchant la phosphorylation des résidus tyrosine sur les protéines cibles. Cette inhibition perturbe les voies de signalisation en aval, conduisant à des fonctions cellulaires modifiées. Le composé cible spécifiquement les kinases telles que le récepteur du facteur de croissance épidermique (EGFR) et le récepteur du facteur de croissance dérivé des plaquettes (PDGFR) .

Applications De Recherche Scientifique

Tyrphostin AG 808 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the inhibition of protein tyrosine kinases.

Biology: Investigated for its role in modulating cellular signaling pathways.

Medicine: Explored as a potential therapeutic agent for diseases such as cancer and diabetes due to its ability to inhibit specific kinases.

Industry: Utilized in the development of high-throughput screening assays for kinase inhibitors

Mécanisme D'action

Tyrphostin AG 808 exerts its effects by inhibiting protein tyrosine kinases. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of tyrosine residues on target proteins. This inhibition disrupts downstream signaling pathways, leading to altered cellular functions. The compound specifically targets kinases such as epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR) .

Comparaison Avec Des Composés Similaires

Composés similaires

- Tyrphostin AG 82

- Tyrphostin AG 538

- Tyrphostin AG 879

Unicité

Tyrphostin AG 808 est unique en raison de sa structure spécifique, qui lui permet d'inhiber sélectivement certaines kinases avec une forte puissance. Par rapport aux autres tyrphostines, il présente une combinaison distincte de groupes fonctionnels qui contribuent à son affinité de liaison et à son activité inhibitrice .

Propriétés

| 160953-95-7 | |

Formule moléculaire |

C18H12N2O3 |

Poids moléculaire |

304.3 g/mol |

Nom IUPAC |

(E)-2-(3,4-dihydroxybenzoyl)-3-(1H-indol-3-yl)prop-2-enenitrile |

InChI |

InChI=1S/C18H12N2O3/c19-9-12(18(23)11-5-6-16(21)17(22)8-11)7-13-10-20-15-4-2-1-3-14(13)15/h1-8,10,20-22H/b12-7+ |

Clé InChI |

TTZDOBVWBQXGDC-KPKJPENVSA-N |

SMILES isomérique |

C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C(=O)C3=CC(=C(C=C3)O)O |

SMILES canonique |

C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)C3=CC(=C(C=C3)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4R,6S,7R,9R,10R,11E,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B10763166.png)

![4-[(R)-[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B10763202.png)

![N-[(2S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide](/img/structure/B10763220.png)

![4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B10763228.png)

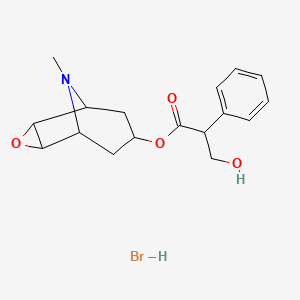

![[(1S,2S,4S,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B10763236.png)

![4-[(S)-[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B10763253.png)

![(E)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide](/img/structure/B10763256.png)

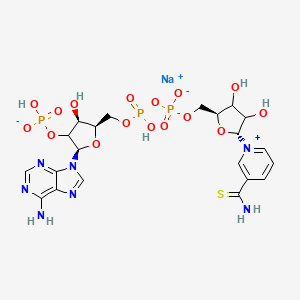

![sodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B10763258.png)

![(2S)-4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-2-[[(1,1-Dimethylethyl)amino]carbonyl]-1-piperazinecarboxylic acid, phenylmethyl ester](/img/structure/B10763264.png)